molecular formula C19H20F3NO B8539650 1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No. B8539650
M. Wt: 335.4 g/mol
InChI Key: KUIJUDBKQHNZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C19H20F3NO and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

Molecular Formula

C19H20F3NO

Molecular Weight

335.4 g/mol

IUPAC Name

1-benzyl-4-[4-(trifluoromethyl)phenyl]piperidin-4-ol

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)17-8-6-16(7-9-17)18(24)10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,24H,10-14H2

InChI Key

KUIJUDBKQHNZNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromobenzotrifluoride (1 g, 4.44 mmol) was dissolved in THF (15 ml), to which n-butyllithium (1.5 M) hexane solution (3.1 ml, 4.67 mmol) was added dropwise at −70° C. Then a solution of 1-benzyl-4-piperidone in THF (15 ml) was added dropwise to the mixture, and the resulting mixture was stirred for 2 hours and then at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate, washed with water and brine, and dried over sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/acetone=2/1) to afford 1-benzyl-4-(4-trifluoromethylphenyl)piperidin-4-ol (692 mg, yield 46%) as a colorless crystalline powder.
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1 g
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3.1 mL
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15 mL
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15 mL
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Synthesis routes and methods II

Procedure details

A solution of 22.5 g. (0.1 mol) of p-bromobenzotrifluoride in 50 ml. of ether is stirred under argon at ice-bath temperature while 50 ml. of 2M butyl lithium solution is added dropwise. The solution is then stirred at room temperature for 15 minutes, and then cooled again to 0°C. A solution of 17.7 g. of N-benzylpiperidone in 50 ml. of ether is then added over 30 minutes and the reaction is stirred at room temperature for 3 hours. The solution is poured into cracked ice-water and filtered to remove some solid. The filtrate is diluted with methylene chloride, and the organic layer is dried and evaporated. The residue is triturated with petroleum ether (b.p. 30°-60°C.), and the solid is collected, washed with ether and dried to give white solid, m.p. 115°-117°C.
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Synthesis routes and methods III

Procedure details

This compound is prepared by the procedure described in step A of preparation 1.7, from 1.55 g of magnesium in 25 ml of THF, a solution of 14.25 g of 1-bromo-4-(trifluoromethyl)benzene in 15 ml of THF and a solution of 10 g of 1-benzyl-4-piperidinone in 30 ml of THF. This gives 7.3 g of the expected product.
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1.55 g
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25 mL
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14.25 g
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10 g
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15 mL
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30 mL
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